Methyl 3-(2,2-difluoroethoxy)benzoate
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Overview
Description
Methyl 3-(2,2-difluoroethoxy)benzoate: is an organofluorine compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a benzoate ester, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst, followed by esterification with methanol . The reaction conditions often require a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 3-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
Methyl 3-(2,2-difluoroethoxy)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,2-difluoroethoxy)benzoate: Similar structure but with the difluoroethoxy group at the 2-position.
Methyl 4-(2,2-difluoroethoxy)benzoate: Similar structure but with the difluoroethoxy group at the 4-position.
Uniqueness
Methyl 3-(2,2-difluoroethoxy)benzoate is unique due to the position of the difluoroethoxy group at the 3-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its 2- and 4-substituted counterparts.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,2-difluoroethoxy)benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-10(13)7-3-2-4-8(5-7)15-6-9(11)12/h2-5,9H,6H2,1H3 |
InChI Key |
ZBRBPERFYQMSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC(F)F |
Origin of Product |
United States |
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